molecular formula C12H12O3 B13117492 (1S,2S)-2-(2,3-Dihydrobenzofuran-4-yl)cyclopropane-1-carboxylic acid

(1S,2S)-2-(2,3-Dihydrobenzofuran-4-yl)cyclopropane-1-carboxylic acid

Cat. No.: B13117492
M. Wt: 204.22 g/mol
InChI Key: JUVHWXZKOCRDDV-ZJUUUORDSA-N
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Description

(1S,2S)-2-(2,3-Dihydrobenzofuran-4-yl)cyclopropane-1-carboxylic acid is a chiral compound with a unique structure that includes a cyclopropane ring and a dihydrobenzofuran moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2S)-2-(2,3-Dihydrobenzofuran-4-yl)cyclopropane-1-carboxylic acid typically involves the cyclopropanation of a suitable precursor, such as a dihydrobenzofuran derivative, followed by carboxylation. Common reagents used in these reactions include diazo compounds for cyclopropanation and carbon dioxide for carboxylation. The reaction conditions often require the use of catalysts, such as rhodium or copper complexes, to facilitate the cyclopropanation process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired enantiomeric purity.

Chemical Reactions Analysis

Types of Reactions

(1S,2S)-2-(2,3-Dihydrobenzofuran-4-yl)cyclopropane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the carboxylic acid group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like thionyl chloride and phosphorus tribromide facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

(1S,2S)-2-(2,3-Dihydrobenzofuran-4-yl)cyclopropane-1-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of (1S,2S)-2-(2,3-Dihydrobenzofuran-4-yl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropane ring and dihydrobenzofuran moiety contribute to its binding affinity and specificity. The compound may inhibit enzyme activity or modulate receptor signaling pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    (1R,2R)-2-(2,3-Dihydrobenzofuran-4-yl)cyclopropane-1-carboxylic acid: The enantiomer of the compound with similar chemical properties but different biological activities.

    2-(2,3-Dihydrobenzofuran-4-yl)acetic acid: A structurally related compound with a different functional group.

    Cyclopropane-1-carboxylic acid derivatives: Compounds with similar cyclopropane rings but different substituents.

Uniqueness

(1S,2S)-2-(2,3-Dihydrobenzofuran-4-yl)cyclopropane-1-carboxylic acid is unique due to its specific stereochemistry and the presence of both a cyclopropane ring and a dihydrobenzofuran moiety. This combination of structural features contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C12H12O3

Molecular Weight

204.22 g/mol

IUPAC Name

(1S,2S)-2-(2,3-dihydro-1-benzofuran-4-yl)cyclopropane-1-carboxylic acid

InChI

InChI=1S/C12H12O3/c13-12(14)10-6-9(10)7-2-1-3-11-8(7)4-5-15-11/h1-3,9-10H,4-6H2,(H,13,14)/t9-,10+/m1/s1

InChI Key

JUVHWXZKOCRDDV-ZJUUUORDSA-N

Isomeric SMILES

C1COC2=CC=CC(=C21)[C@H]3C[C@@H]3C(=O)O

Canonical SMILES

C1COC2=CC=CC(=C21)C3CC3C(=O)O

Origin of Product

United States

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